2,4-Quinazolinediamine, 6,7-dimethyl-
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Overview
Description
2,4-Quinazolinediamine, 6,7-dimethyl- is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties . The presence of two amino groups at positions 2 and 4, along with methyl groups at positions 6 and 7, makes this compound particularly interesting for medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2,4-Quinazolinediamine, 6,7-dimethyl- can be achieved through various methods, including:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, such as in the Povarov imino-Diels-Alder reaction.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium and copper are used as catalysts to facilitate the formation of the quinazoline scaffold.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis: This method involves the transfer of a reactant from one phase to another, often using a catalyst to increase the reaction rate.
Chemical Reactions Analysis
2,4-Quinazolinediamine, 6,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazolines.
Substitution: Halogenation, alkylation, and acylation reactions can introduce different substituents onto the quinazoline ring.
Cyclization: This reaction involves the formation of additional rings, such as in the synthesis of quinazolino[3,2-a]quinazolines.
Common reagents used in these reactions include palladium acetate, copper chloride, and various organic solvents like toluene and ethanol . Major products formed from these reactions include substituted quinazolines and quinazoline N-oxides .
Scientific Research Applications
2,4-Quinazolinediamine, 6,7-dimethyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Quinazolinediamine, 6,7-dimethyl- involves its interaction with various molecular targets, including enzymes and receptors. For example, it can inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its anticancer effects . The compound can also bind to specific receptors, modulating their activity and leading to various biological responses .
Comparison with Similar Compounds
2,4-Quinazolinediamine, 6,7-dimethyl- can be compared with other quinazoline derivatives, such as:
5-Phenylsulfanyl-2,4-Quinazolinediamine: This compound has a phenylsulfanyl group at position 5, which imparts different biological activities.
5-[4-Tert-Butylphenylsulfanyl]-2,4-Quinazolinediamine: The presence of a tert-butylphenylsulfanyl group at position 5 makes this compound unique in its pharmacological profile.
The uniqueness of 2,4-Quinazolinediamine, 6,7-dimethyl- lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
27018-17-3 |
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Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
6,7-dimethylquinazoline-2,4-diamine |
InChI |
InChI=1S/C10H12N4/c1-5-3-7-8(4-6(5)2)13-10(12)14-9(7)11/h3-4H,1-2H3,(H4,11,12,13,14) |
InChI Key |
KNHDLJWGGLHFBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N=C2N)N |
Origin of Product |
United States |
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